molecular formula C28H16N3NaO7S B12712997 Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonate CAS No. 85117-76-6

Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonate

Cat. No.: B12712997
CAS No.: 85117-76-6
M. Wt: 561.5 g/mol
InChI Key: JPIJAUOOYZZKPG-UHFFFAOYSA-M
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Description

Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its anthracene-based structure, which includes multiple amino and oxo groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonate typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of amino and oxo groups through various chemical reactions. Common reagents used in these reactions include amines, oxidizing agents, and sulfonating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and yield. Industrial methods may also incorporate purification steps such as crystallization, filtration, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperature and solvent choices to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amino and oxo groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid
  • 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulfonic acid

Uniqueness

Compared to similar compounds, Sodium 1-amino-4-((4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonate stands out due to its sodium salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in biological and industrial applications where solubility is a critical factor.

Properties

CAS No.

85117-76-6

Molecular Formula

C28H16N3NaO7S

Molecular Weight

561.5 g/mol

IUPAC Name

sodium;1-amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonate

InChI

InChI=1S/C28H17N3O7S.Na/c29-16-9-10-17(21-20(16)25(32)12-5-1-2-6-13(12)26(21)33)31-18-11-19(39(36,37)38)24(30)23-22(18)27(34)14-7-3-4-8-15(14)28(23)35;/h1-11,29,34-35H,30H2,(H,36,37,38);/q;+1/p-1

InChI Key

JPIJAUOOYZZKPG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=CC(=C(C3=C2O)N)S(=O)(=O)[O-])N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)O.[Na+]

Origin of Product

United States

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